molecular formula C17H18ClFN4O B2578964 2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195942-02-8

2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2578964
CAS No.: 2195942-02-8
M. Wt: 348.81
InChI Key: YWPKAIYUUQWPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic compound with the molecular formula C18H20ClN3O and a molar mass of 329.83 g/mol . This complex molecule features a 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in medicinal chemistry due to its similarity to tropane alkaloids, which are known for their pharmacological activity. The integration of the 1,2,3-triazole ring is particularly significant. Triazole derivatives are extensively researched for their wide spectrum of biological properties, including potential use as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents . The presence of the 2-chloro-6-fluorophenyl moiety further contributes to the compound's potential as a versatile intermediate or active principle in drug discovery programs. This compound is intended for research and development purposes in laboratory settings. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)10-17(24)23-11-4-5-12(23)9-13(8-11)22-7-6-20-21-22/h1-3,6-7,11-13H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPKAIYUUQWPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound features a complex structure characterized by:

  • A chloro and fluoro substituent on a phenyl ring.
  • A triazole moiety linked to an azabicyclo[3.2.1]octane framework.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its effects on various cellular processes and its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The presence of the triazole ring in our compound suggests a potential for similar activity.

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds with triazole and bicyclic structures have demonstrated the ability to stabilize microtubules (MTs). This stabilization can mitigate the effects of tau protein hyperphosphorylation, which is implicated in conditions such as Alzheimer's disease. The compound's ability to prevent MT collapse could position it as a candidate for further research in neuroprotection .

Anticancer Activity

The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Compounds that modulate tubulin dynamics have been explored for their anticancer properties, indicating that our compound may warrant investigation for similar effects.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Binding to Microtubules : The triazole moiety may facilitate binding to tubulin, enhancing MT stability.
  • Inhibition of Enzymes : The presence of the azabicyclo structure may allow interaction with various enzymes involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of halogens (chlorine and fluorine) can enhance lipophilicity and improve cell membrane permeability.
  • Triazole Modifications : Alterations in the triazole ring can significantly impact the compound's ability to interact with target proteins and enzymes .

Case Studies

Several studies have evaluated related compounds with promising results:

  • Microtubule Stabilization : A study demonstrated that structurally similar triazolopyrimidines could stabilize microtubules and reduce axonal dystrophy in mouse models of tauopathy .
  • Antifungal Activity : Research on triazole derivatives indicated effective inhibition against Candida species, supporting the hypothesis that our compound may exhibit similar antifungal properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of fungal growth
NeuroprotectiveStabilization of microtubules
AnticancerPotential modulation of tubulin

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Triazole Substitutions

A closely related compound, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone, differs in the triazole substitution pattern (2H- vs. 1H-triazolyl).

Heterocyclic Variants in Bicyclic Systems

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (from Pharmacopeial Forum) replace the triazole with tetrazole or thiadiazole rings. These heterocycles confer distinct electronic and steric properties:

  • Tetrazole : Higher acidity (pKa ~4.9) enhances solubility and ionic interactions.
  • Thiadiazole : Sulfur atoms improve metabolic stability but may reduce bioavailability due to increased hydrophobicity .

Fluorinated Bicyclic Analogs

3-Azabicyclo[3.2.1]octan-8-ol, 8-(trifluoromethyl) incorporates a trifluoromethyl group, which increases electronegativity and resistance to oxidative metabolism. The CF₃ group’s strong electron-withdrawing effect can modulate the compound’s binding affinity to targets like enzymes or receptors .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Structural Features Heterocycle Type Substituents Inferred Properties References
2-(2-Chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 1H-triazol-1-yl, chloro-fluorophenyl 1H-1,2,3-triazole Cl, F, bicyclic core Enhanced H-bonding, rigidity
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone 2H-triazol-2-yl, chloro-fluorophenyl 2H-1,2,3-triazole Cl, F, bicyclic core Reduced H-bonding capacity
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-...carboxylic acid Tetrazole, thiadiazole, sulfur bridge Tetrazole, thiadiazole Methylthio, acetamido High acidity, metabolic stability
3-Azabicyclo[3.2.1]octan-8-ol, 8-(trifluoromethyl) Trifluoromethyl, hydroxyl None CF₃, OH Metabolic resistance, electronegative

Research Findings and Implications

  • Triazole Position : The 1H-triazol-1-yl variant likely exhibits superior target engagement compared to 2H-triazol-2-yl analogs due to favorable nitrogen positioning for interactions .
  • Heterocycle Choice : Tetrazole-containing compounds may excel in aqueous environments, whereas thiadiazole derivatives could be preferable for CNS targets requiring blood-brain barrier penetration .
  • Fluorination : Trifluoromethyl groups improve pharmacokinetic profiles but may introduce steric hindrance, necessitating optimization for target fit .

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